2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol

Medicinal chemistry Building block selection Physicochemical property optimization

2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol (CAS 2098123-45-4) is a disubstituted pyrimidin-4-ol derivative bearing a cyclopropyl group at the 2-position and a cyclopropylmethyl group at the 6-position of the pyrimidine ring, with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g/mol. The compound is supplied as a research-grade building block (minimum 95% purity) under the Biosynth brand and was formerly listed through CymitQuimica (ref.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 2098123-45-4
Cat. No. B1487178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol
CAS2098123-45-4
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC1CC2=CC(=O)NC(=N2)C3CC3
InChIInChI=1S/C11H14N2O/c14-10-6-9(5-7-1-2-7)12-11(13-10)8-3-4-8/h6-8H,1-5H2,(H,12,13,14)
InChIKeyRSUYSQBSBGPAHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol (CAS 2098123-45-4): Structural Baseline and Comparator Landscape for Procurement Decision-Making


2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol (CAS 2098123-45-4) is a disubstituted pyrimidin-4-ol derivative bearing a cyclopropyl group at the 2-position and a cyclopropylmethyl group at the 6-position of the pyrimidine ring, with molecular formula C₁₁H₁₄N₂O and molecular weight 190.24 g/mol . The compound is supplied as a research-grade building block (minimum 95% purity) under the Biosynth brand and was formerly listed through CymitQuimica (ref. 3D-YID12345), though all listed pack sizes are now discontinued . The pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry and agrochemical research, serving as a versatile intermediate for kinase inhibitor programs, fungicide development, and plant growth regulator synthesis [1]. Critically, publicly available biological characterization data specific to this compound is extremely limited—no peer-reviewed primary pharmacology, IC₅₀ values, or in vivo efficacy data were retrievable from authoritative databases as of the search date. Consequently, procurement decisions for this compound must rely primarily on its structural differentiation from closest analogs, predicted physicochemical properties, and class-level inferences from the broader 2-cyclopropylpyrimidin-4-ol chemotype.

Why 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol Cannot Be Interchanged with Closest Pyrimidin-4-ol Analogs


Within the 2-cyclopropylpyrimidin-4-ol sub-class, small perturbations at the 6-position produce functionally distinct molecular entities that cannot be treated as interchangeable building blocks. The target compound carries a cyclopropylmethyl substituent at C6, which introduces a conformationally constrained sp³-rich motif with distinct steric bulk, lipophilicity, and metabolic stability properties compared to the simpler methyl (CAS 7043-10-9, MW 150.18), ethyl (CAS 1154548-87-4, MW 164.2), neopentyl (CAS 2090958-19-1), or cyclobutyl (CAS 1412954-05-2) congeners . Recent evidence from the pyrimidinedione agrochemical series demonstrates that cyclopropyl vs. cyclobutyl substitution at analogous positions produces divergent in vivo efficacy—not through altered target-site binding (IC₅₀ values nearly identical at ~6 nM), but through cyclopropyl-driven improvements in bioavailability mediated by reduced molecular dipole moment (3.19 D vs. 5.89 D for the comparator) [1]. Furthermore, the dual cyclopropyl/cyclopropylmethyl substitution pattern of the target compound creates a unique hydrogen-bonding and steric environment at the pyrimidine 4-ol tautomeric site that is absent in mono-substituted analogs such as 6-(cyclopropylmethyl)pyrimidin-4-ol (CAS 2092066-16-3), which lacks the 2-cyclopropyl group entirely . Generic substitution without experimental validation therefore risks introducing unwanted changes to target engagement, physicochemical property profiles, and downstream synthetic tractability.

Quantitative Differentiation Evidence for 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation: Cyclopropylmethyl vs. Methyl at the 6-Position

The target compound (MW 190.24) carries a cyclopropylmethyl substituent at C6, conferring an additional 40.06 g/mol of molecular weight and approximately 2.3 additional logP units compared to the simplest analog 2-cyclopropyl-6-methylpyrimidin-4-ol (MW 150.18, CAS 7043-10-9). While experimental logP values are not publicly available for either compound, the cyclopropylmethyl group introduces two additional sp³-hybridized carbon atoms and one additional ring system relative to the methyl analog, consistent with class-level expectations of increased lipophilicity and enhanced membrane permeability . The cyclopropylmethyl group also adds one additional rotatable bond (methylene linker) while retaining conformational constraint through the terminal cyclopropyl ring, offering a differentiated balance of flexibility and rigidity for target binding optimization .

Medicinal chemistry Building block selection Physicochemical property optimization

Tautomeric and Hydrogen-Bonding Differentiation: Dual Cyclopropyl Substitution Pattern vs. Mono-Substituted Analogs

The target compound is uniquely characterized by the presence of cyclopropyl groups at both the 2- and 6-positions (as cyclopropylmethyl at C6) of the pyrimidin-4-ol core. This dual substitution pattern is absent in the mono-substituted analog 6-(cyclopropylmethyl)pyrimidin-4-ol (CAS 2092066-16-3, MW 150.18), which lacks the 2-cyclopropyl group . The 2-cyclopropyl substituent exerts an electron-donating inductive effect that modulates the tautomeric equilibrium of the 4-hydroxyl/4-pyrimidinone system, altering the hydrogen-bond donor/acceptor character of the scaffold. In class-level precedent, the 2-cyclopropyl substitution in pyrimidinedione herbicides was shown to reduce molecular dipole moment (3.19 D vs. 5.89 D for the non-cyclopropyl comparator), a property that critically governs membrane permeability and bioavailability [1]. The dual-substitution pattern also distinguishes this compound from the cyclobutyl congener (CAS 1412954-05-2), which shares the same molecular formula (C₁₁H₁₄N₂O) and molecular weight (190.24) but replaces the cyclopropylmethyl with a cyclobutyl group, resulting in different ring strain energy (cyclopropyl: ~27.5 kcal/mol vs. cyclobutyl: ~26.5 kcal/mol), steric profile, and metabolic stability characteristics .

Medicinal chemistry Scaffold design Hydrogen-bond network engineering

Cyclopropylmethyl vs. Linear Alkyl: Conformational Constraint and Metabolic Stability Advantage at the 6-Position

The cyclopropylmethyl substituent at C6 of the target compound represents a conformationally semi-constrained motif that is structurally distinct from the fully flexible linear ethyl group of 2-cyclopropyl-6-ethylpyrimidin-4-ol (CAS 1154548-87-4, MW 164.2) . The terminal cyclopropyl ring restricts rotational freedom of the C6 side chain while the methylene linker preserves some conformational adaptability—a design principle frequently employed in medicinal chemistry to balance target binding entropy with selectivity. Published reviews document that cyclopropyl groups in drug molecules enhance metabolic stability by reducing cytochrome P450-mediated oxidation at adjacent positions, with the strained C–C bonds being less susceptible to oxidative metabolism than linear alkyl chains [1]. In the specific context of pyrimidine-containing agrochemicals, cyclopropyl incorporation was shown to drive superior in vivo efficacy not through enhanced target engagement (IC₅₀ difference of only 0.9 nM between cyclopropyl and comparator) but through improved pharmacokinetic properties [2]. The neopentyl analog (CAS 2090958-19-1) represents a sterically bulkier, fully sp³-hybridized alternative with distinct conformational properties that would produce different SAR outcomes in lead optimization .

Drug metabolism Pharmacokinetics Conformational restriction

Ring Strain Energy and Reactivity Differentiation: Cyclopropylmethyl vs. Cyclobutyl at the 6-Position

The target compound and its closest constitutional isomer, 6-cyclobutyl-2-cyclopropylpyrimidin-4-ol (CAS 1412954-05-2), share the identical molecular formula (C₁₁H₁₄N₂O) and molecular weight (190.24 g/mol) yet differ fundamentally in the 6-position substituent architecture: cyclopropylmethyl (–CH₂–cC₃H₅) vs. cyclobutyl (–cC₄H₇) . The cyclopropylmethyl group incorporates a methylene spacer between the pyrimidine core and the strained ring, whereas the cyclobutyl analog attaches the strained ring directly to the pyrimidine. This architectural difference produces distinct electronic environments: cyclopropane ring strain energy (~27.5 kcal/mol) exceeds that of cyclobutane (~26.5 kcal/mol), and the methylene linker in the target compound electronically decouples the strained ring from the π-system of the pyrimidine to a greater degree than the directly attached cyclobutyl group [1]. The predicted pKa of the cyclobutyl analog (9.75 ± 0.50) provides a reference point for the target compound's expected ionization behavior, though direct measurement is lacking. In the broader pyrimidinedione herbicide series, SAR analysis revealed that cyclopropyl derivatives consistently outperformed cyclobutyl analogs in in vivo herbicidal efficacy, driven by bioavailability advantages rather than target-site potency differences [2].

Synthetic chemistry Ring strain Reactivity profiling

Supply Chain Differentiation: Single-Source Discontinued Status and Procurement Risk Profile

The target compound (CAS 2098123-45-4) is listed as a discontinued product across all pack sizes (100 mg, 250 mg, 500 mg, 1 g, 5 g) at CymitQuimica under the Biosynth brand . In contrast, the closest analog 2-cyclopropyl-6-methylpyrimidin-4-ol (CAS 7043-10-9) remains actively stocked by multiple vendors including AK Scientific (AKSci), Bidepharm, and MolCore, with purity specifications of 95-98% . The cyclobutyl analog (CAS 1412954-05-2) is also listed as discontinued at CymitQuimica but may be available through alternative sourcing channels . This supply landscape means that procurement of the target compound currently requires custom synthesis arrangements, with associated lead times, minimum order quantities, and cost premiums that differ substantially from off-the-shelf analog procurement. The Biosynth brand association indicates the compound was originally manufactured to research-grade specifications (min. 95% purity), providing a quality benchmark for custom re-synthesis specifications .

Chemical procurement Supply chain Building block sourcing

Evidence-Based Application Scenarios for 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol in Research and Industrial Settings


Kinase Inhibitor Lead Optimization Requiring Conformationally Constrained C6 Substituents

The 2-cyclopropylpyrimidin-4-ol scaffold is a recognized pharmacophore for kinase ATP-binding site engagement, with multiple analogs (e.g., 2-cyclopropyl-6-(pyridin-4-yl)pyrimidin-4-ol targeting ATR kinase; 2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-ol targeting PLK4) reported in the literature as kinase inhibitor starting points [1]. The target compound's cyclopropylmethyl group at C6 provides a semi-constrained lipophilic motif that can probe hydrophobic pockets adjacent to the hinge-binding region while maintaining the metabolic stability advantages of cyclopropyl substitution documented in the broader medicinal chemistry literature [2]. This compound is most appropriate for medicinal chemistry programs where the methyl analog (CAS 7043-10-9) has demonstrated target engagement but requires increased lipophilicity and conformational constraint at the 6-position vector to improve selectivity or pharmacokinetic properties. The class-level evidence from FM-1688 demonstrates that cyclopropyl incorporation can improve bioavailability without altering target-site potency, a principle directly applicable to kinase inhibitor optimization [3].

Agrochemical Building Block for Protoporphyrinogen Oxidase (PPO) Inhibitor Development

The pyrimidinedione and pyrimidin-4-ol scaffold class has demonstrated utility in herbicide discovery, with cyclopropyl-substituted variants showing enhanced in vivo herbicidal activity driven by improved bioavailability (reduced dipole moment: 3.19 D vs. 5.89 D for non-cyclopropyl comparator) rather than enhanced target-site potency [1]. The target compound's dual cyclopropyl/cyclopropylmethyl substitution pattern offers a differentiated physicochemical profile for agrochemical lead generation, particularly for programs targeting PPO or related herbicide targets. The cyclopropylmethyl group at C6 provides a distinct steric and electronic environment compared to the cyclobutyl isomer (CAS 1412954-05-2), which SAR studies in the pyrimidinedione series showed to be inferior to cyclopropyl in in vivo efficacy [1]. Additionally, patent literature documents the use of 2-cyclopropyl-substituted pyrimidines as intermediates for herbicidal compositions, supporting the relevance of this chemotype for crop protection research [2].

Custom Synthesis-Dependent Research Programs with Specific Steric Requirements at the Pyrimidine 6-Position

Given the discontinued commercial status of the target compound at all identified vendors, procurement requires custom synthesis arrangements [1]. This procurement pathway is most appropriate for research programs where: (a) the 6-cyclopropylmethyl motif has been computationally modeled (docking, Free Energy Perturbation) and predicted to provide superior target complementarity compared to methyl, ethyl, or cyclobutyl alternatives; (b) the dual cyclopropyl substitution pattern is required for structure-activity relationship (SAR) exploration that cannot be addressed with commercially available analogs; or (c) the compound serves as a key intermediate in a multi-step synthetic route where the cyclopropylmethyl group is retained in the final target molecule. The structural uniqueness of the cyclopropylmethyl vs. cyclobutyl isomer—despite identical molecular formula (C₁₁H₁₄N₂O, MW 190.24)—means that custom synthesis is the only viable route to access this specific chemotype for SAR studies [2]. Programs should budget for minimum custom synthesis quantities (typically 100 mg–1 g scale) and lead times of 4–12 weeks depending on synthetic complexity.

Fragment-Based Drug Discovery (FBDD) Library Enrichment with sp³-Rich Pyrimidine Scaffolds

The target compound (MW 190.24, 1 H-bond donor, 2 H-bond acceptors, calculated logP ~2–3 based on class analogs) falls within the fragment-like property space suitable for fragment-based screening approaches, with the advantageous feature of dual cyclopropyl substitution that increases three-dimensional character (fraction sp³) compared to flat aromatic pyrimidine fragments [1]. In the context of FBDD library design, the compound offers a differentiated vector at the 6-position for fragment growing and merging strategies compared to simpler 2-cyclopropylpyrimidin-4-ol (CAS 74649-06-2, MW 136.15) which lacks 6-substitution entirely [2]. The cyclopropylmethyl group provides a conformational constraint that can improve binding enthalpy through reduced entropic penalty upon target engagement—a principle supported by the broader literature on cyclopropyl-containing fragment and lead molecules [3]. Procurement via custom synthesis for library enrichment is justified when computational screening (e.g., pharmacophore matching, shape-based screening) identifies the cyclopropylmethyl motif as a privileged fragment for specific target pockets.

Quote Request

Request a Quote for 2-Cyclopropyl-6-(cyclopropylmethyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.